1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole
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Overview
Description
- It belongs to the class of benzotriazole derivatives and contains both a piperidine ring and a butyl chain.
- The compound’s structure consists of a benzotriazole core with a 4-(2,4-dimethylphenoxy)butyl substituent.
1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole: is a chemical compound with the following IUPAC name: tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)-1-piperidinecarboxylate .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-(2,4-dimethylphenoxy)butylamine with 1H-1,2,3-benzotriazole in the presence of appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modified benzotriazole derivatives are common outcomes.
Scientific Research Applications
Chemistry: Benzotriazole derivatives find applications as corrosion inhibitors, UV absorbers, and stabilizers for plastics and polymers.
Biology and Medicine: Research explores their potential as antiviral, anticancer, and antimicrobial agents due to their interactions with biological targets.
Industry: These compounds contribute to the development of materials with enhanced properties.
Mechanism of Action
- The exact mechanism remains an active area of study. benzotriazoles are known to interact with enzymes, receptors, or cellular pathways.
- Molecular targets may include kinases, proteases, or other proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds:
Remember that this overview provides a starting point, and deeper exploration through scientific literature is essential for a comprehensive understanding
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]benzotriazole |
InChI |
InChI=1S/C18H21N3O/c1-14-9-10-18(15(2)13-14)22-12-6-5-11-21-17-8-4-3-7-16(17)19-20-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
InChI Key |
RSKBADRCNQMWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
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